tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate
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Overview
Description
“tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate” is a chemical compound with the CAS Number: 2138167-45-8 . It has a molecular weight of 226.32 . The compound is stored at 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The IUPAC Name of the compound is “tert-butyl ((1R,5S)-6-azabicyclo[3.2.1]octan-3-yl)carbamate” and its Inchi Code is "1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)" .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 226.32 . The compound is stored at 4 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
The compound “tert-butyl N-{6-azabicyclo[3.2.1]octan-3-yl}carbamate” is being incorporated into medicinal chemistry programs . This could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties .
Chemical Synthesis
The compound is used in chemical synthesis as a building block . It’s part of a collection of unique chemicals provided for early discovery researchers .
Stereochemical Studies
The compound is used in stereochemical studies . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
The primary target of the compound “tert-butyl N-{6-azabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways, leading to a wide array of biological activities .
Result of Action
Tropane alkaloids are known to have various effects, including analgesic, anticholinergic, and central nervous system effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For instance, the compound is a white crystalline powder with a melting point of about 194-196°C , indicating that it may be stable under normal environmental conditions but could degrade at high temperatures.
properties
IUPAC Name |
tert-butyl N-(6-azabicyclo[3.2.1]octan-3-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-5-8-4-9(6-10)13-7-8/h8-10,13H,4-7H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVSCPQXGLYSFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2CC(C1)NC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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